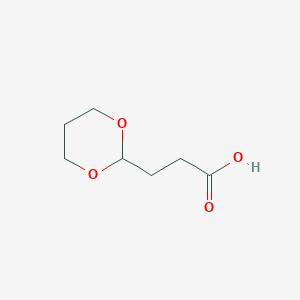
3-(1,3-Dioxan-2-YL)propanoic acid
Übersicht
Beschreibung
3-(1,3-Dioxan-2-YL)propanoic acid is a chemical compound with the CAS Number: 774605-67-3. It has a molecular weight of 160.17 and its IUPAC name is 3-(1,3-dioxan-2-yl)propanoic acid .
Molecular Structure Analysis
The Inchi Code of 3-(1,3-Dioxan-2-YL)propanoic acid is 1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9). The Inchi Key is BWKVHROEJJTCAU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(1,3-Dioxan-2-YL)propanoic acid is a white solid . It has a molecular weight of 160.17 .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
3-(Aminothiocarbonylthio)propanoic acids, which can be synthesized using solvents like dioxane, are intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones. These compounds have significance in pharmaceutical chemistry (Orlinskii, 1996).
Catalysed Condensations for Novel Chemicals
The acid-catalysed condensation of glycerol with various aldehydes and ketones, utilizing [1,3]dioxan-5-ols, is investigated for creating potential new platform chemicals. [1,3]dioxan-5-ols are particularly interesting as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Versatile Protecting and Activating Groups in Organic Chemistry
The 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group, synthesized from Dios chloride, serves as a versatile sulfonating agent for amines and provides stable protection under various conditions. It's particularly useful in organic synthesis for its stability and ease of removal (Sakamoto et al., 2006).
Quality Control in Pharmaceutical Ingredients
Analytical methods are used for quality control of active pharmaceutical ingredients (APIs) like 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, which shows molecular similarity with fluoroquinolone antibiotics. The methods include 13C NMR-spectroscopy, essential for solving tautomeric forms of these acids (Zubkov et al., 2016).
Enantioselective Syntheses in Organic Chemistry
1,3-Dioxan-5-yl diazoacetates are used in highly diastereoselective and enantioselective carbon-hydrogen insertion reactions. They serve as precursors to lactones such as 2-deoxyribono-1,4-lactone, demonstrating their importance in enantioselective syntheses (Doyle et al., 1999).
Synthesis of Propanoic Acid Derivatives
Research on the synthesis of various propanoic acid derivatives, including 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid, highlights methodologies that offer advantages like milder reaction conditions and higher yield. Such syntheses are valuable in organic chemistry for creating diverse compounds (Yong, 2010).
Lactonization in Organic Synthesis
The lactonization of tert-butyl 2-(1,3-dioxan-2-yl)benzoates using trifluoroacetic acid is an efficient method to prepare isobenzofuran-1(3H)-ones. This process demonstrates the utility of 1,3-dioxan derivatives in synthesizing complex organic structures (Kobayashi & Kuroda, 2014).
Photoremovable Protecting Groups
1,3-dioxoindan-2-yl esters, reacting with hydrogen atom or electron donors, release corresponding acids and act as photoremovable protecting groups. Their unique reaction mechanism makes them useful in photochemistry applications (Literák, Hroudná, & Klán, 2008).
Interaction with Biological Compounds
Studies on sodium 3-(trihydroxygermyl)propanoate, a hydrolysate of Ge-132, reveal its ability to interact with sugar compounds. This interaction, demonstrated through nuclear magnetic resonance, suggests implications in the physiological function of Ge-132 (Shimada et al., 2015).
Wirkmechanismus
Target of Action
It is known that propanoic acid derivatives, such as this compound, typically undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Mode of Action
It can be inferred that the compound interacts with its targets through the formation of coenzyme a (coa) conjugates, which are intermediates in various metabolic pathways .
Biochemical Pathways
It is known that carboxylic acids, including propanoic acid derivatives, participate in metabolic pathways via conversion to their respective coa derivatives .
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKVHROEJJTCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645370 | |
| Record name | 3-(1,3-Dioxan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-YL)propanoic acid | |
CAS RN |
774605-67-3 | |
| Record name | 3-(1,3-Dioxan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



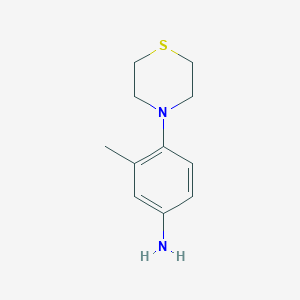
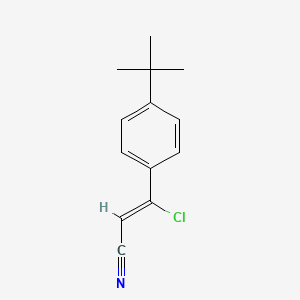

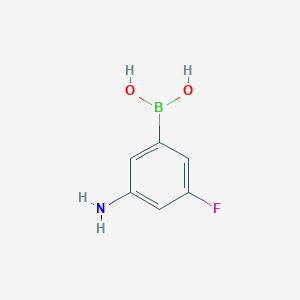
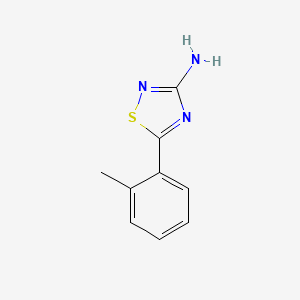
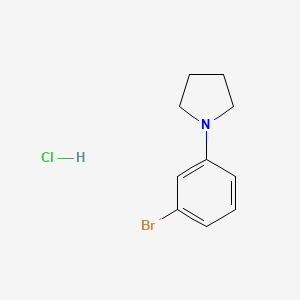
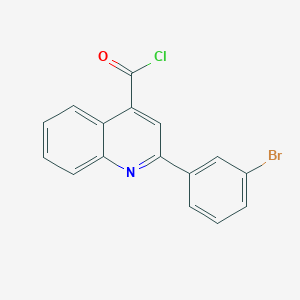
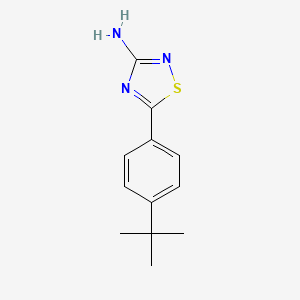
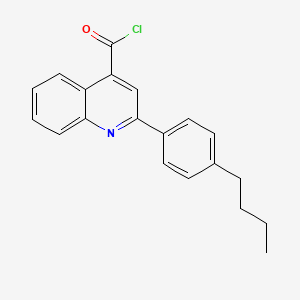
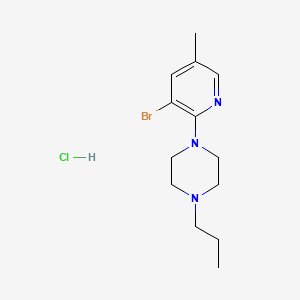

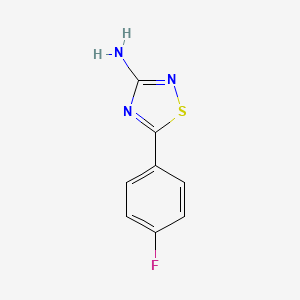
![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B1372818.png)
